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molecular formula C11H9ClN2 B3121610 4-(2-Chlorophenyl)pyridin-3-amine CAS No. 290297-28-8

4-(2-Chlorophenyl)pyridin-3-amine

Cat. No. B3121610
M. Wt: 204.65 g/mol
InChI Key: NVTQBRVTILGOCR-UHFFFAOYSA-N
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Patent
US06297375B1

Procedure details

A suspension of 22.2 g (77 mmol) N-[4-(2-chloro-phenyl)-pyridin-3-yl]-2,2-dimethyl-propionamide in 730 ml 3 N hydrochloric acid solution was heated to 90-95° C. overnight. The reaction mixture was cooled to room temperature, washed with three 130 ml portions diethyl ether and 500 ml ethyl acetate were added. The aqueous phase was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling. The organic phase was separated and the product was extracted with three 200 ml portions of ethyl acetate. The combined organic layers were dried (magnesium sulfate) and evaporated to give 14.9 g (95%) of the title compound as white crystals.
Name
N-[4-(2-chloro-phenyl)-pyridin-3-yl]-2,2-dimethyl-propionamide
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH:14]C(=O)C(C)(C)C>Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH2:14]

Inputs

Step One
Name
N-[4-(2-chloro-phenyl)-pyridin-3-yl]-2,2-dimethyl-propionamide
Quantity
22.2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=C(C=NC=C1)NC(C(C)(C)C)=O
Name
Quantity
730 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with three 130 ml portions diethyl ether and 500 ml ethyl acetate
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
The aqueous phase was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with three 200 ml portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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